3-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C13H13N5O3 . It is also known by other names such as 5-methyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide and (E)-3-methyl-N’-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide .
Molecular Structure Analysis
The molecular weight of this compound is 287.27 g/mol . The InChI representation of the molecule isInChI=1S/C13H13N5O3/c1-8-7-12(16-14-8)13(19)17-15-9(2)10-3-5-11(6-4-10)18(20)21/h3-7H,1-2H3,(H,14,16)(H,17,19)/b15-9+
. The canonical SMILES representation is CC1=CC(=NN1)C(=O)NN=C(C)C2=CC=C(C=C2)N+[O-]
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 287.27 g/mol . It has a XLogP3-AA value of 1.9, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound is 287.10183929 g/mol . The topological polar surface area is 116 Ų . The compound has a heavy atom count of 21 .Scientific Research Applications
Synthesis and Chemical Reactivity
Recent studies highlight the importance of pyrazole derivatives in medicinal chemistry due to their wide range of biological activities. The synthesis of heterocyclic compounds, including pyrazole derivatives, utilizes diverse synthetic strategies to develop new compounds with potential applications in pharmaceuticals. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones demonstrates their value as building blocks for synthesizing various classes of heterocyclic compounds and dyes. This versatile reactivity offers mild reaction conditions for generating cynomethylene dyes from a broad array of precursors, showcasing the potential of pyrazole derivatives in synthetic chemistry and dye production (Gomaa & Ali, 2020).
Therapeutic Applications
Pyrazoline derivatives are recognized for their significant medicinal properties, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects. Research into pyrazoline derivatives aims to elucidate their biological activities, facilitating the development of new therapeutic agents. For instance, the synthesis and medicinal perspective on methyl-linked pyrazoles have been explored, with findings indicating their potent scaffold for exhibiting a wide spectrum of biological activities. These studies underscore the pharmaceutical significance of pyrazole derivatives in generating new leads for drug development (Sharma et al., 2021).
Catalytic Applications and Chemical Transformations
The role of hybrid catalysts in the synthesis of pyrazoline derivatives, including 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, has been examined, highlighting the efficiency of various catalysts in facilitating these chemical transformations. This research provides valuable insights into the application of catalysts for developing lead molecules, emphasizing the catalytic versatility of pyrazoline derivatives in organic synthesis (Parmar, Vala, & Patel, 2023).
properties
IUPAC Name |
5-methyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3/c1-8-7-12(16-14-8)13(19)17-15-9(2)10-3-5-11(6-4-10)18(20)21/h3-7H,1-2H3,(H,14,16)(H,17,19)/b15-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZAXEOMXHQQTE-OQLLNIDSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.